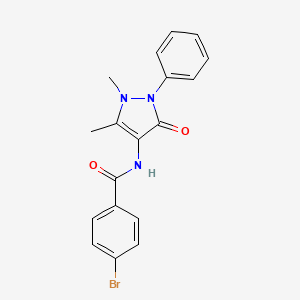![molecular formula C14H23N3O3 B6637045 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6637045.png)
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea is a compound with potential applications in scientific research. It is a urea derivative that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea involves its ability to inhibit specific enzymes. For example, it has been shown to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting this enzyme, 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea may have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea are still being studied. However, it has been shown to have inhibitory effects on certain enzymes, which may have implications for various biological processes. It has also been studied for its potential as an anti-inflammatory and anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea in lab experiments is its potential as a tool for studying specific enzymes and their roles in biochemical pathways. However, one limitation is that further research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
For research involving 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea could include investigating its potential as an anti-inflammatory and anti-cancer agent, as well as its effects on other enzymes and biochemical pathways. Additionally, further studies may be needed to fully understand its biochemical and physiological effects and its potential applications in scientific research.
Métodos De Síntesis
The synthesis method for 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea involves the reaction of 5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid with 4-(hydroxymethyl)cyclohexanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield the final product.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea has potential applications in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on certain enzymes and can be used to investigate their roles in biochemical pathways. Additionally, it has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propiedades
IUPAC Name |
1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-3-12-13(9(2)17-20-12)16-14(19)15-11-6-4-10(8-18)5-7-11/h10-11,18H,3-8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXJPNKNPPOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NC(=O)NC2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]benzamide](/img/structure/B6636966.png)

![[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B6636983.png)
![[5-(2,3-dihydro-1-benzofuran-5-yl)pyridin-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636993.png)
![4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile](/img/structure/B6636995.png)
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B6637001.png)
![4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1-naphthalen-1-ylpyrrolidin-2-one](/img/structure/B6637003.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637005.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)

![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)